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molecular formula C10H11N3O B159915 2-Morpholinoisonicotinonitrile CAS No. 127680-91-5

2-Morpholinoisonicotinonitrile

Cat. No. B159915
M. Wt: 189.21 g/mol
InChI Key: ZKBSABVDSSVALF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05294612

Procedure details

A mixture of 2-chloro-4-cyanopyridine (2.5 g, 18 mmol) and morpholine (6.29 g, 72 mmol) was heated at 110°-120° C. for 4 hours. The reaction mixture was cooled, poured into ice-water (15 ml) and stirred for 30 minutes. A yellow solid was obtained, which was collected by filtration, washed with water and dried in vacuo at 70° C. in the presence of P2O5 to afford 1.8 g (53%) of 2-(4-morpholinyl)-4-cyanopyridine, m.p. 135°-136.5° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=1.[NH:10]1[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1>>[N:10]1([C:2]2[CH:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][N:3]=2)[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)C#N
Name
Quantity
6.29 g
Type
reactant
Smiles
N1CCOCC1
Step Two
Name
ice water
Quantity
15 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 110°-120° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
A yellow solid was obtained
FILTRATION
Type
FILTRATION
Details
which was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo at 70° C. in the presence of P2O5

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(CCOCC1)C1=NC=CC(=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 52.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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